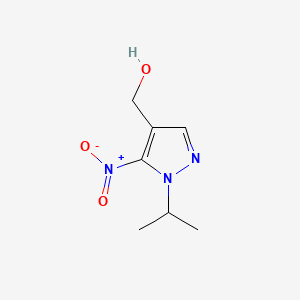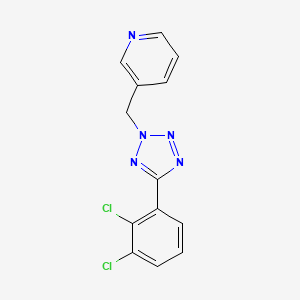
2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a phenol group substituted with an amino and a hydroxyethyl group, along with a fluorine atom, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride typically involves the reaction of 5-fluoro-2-nitrophenol with ethylene oxide to introduce the hydroxyethyl group. This is followed by reduction of the nitro group to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative.
Reduction: The amino group can be reduced to a primary amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The fluorine atom can enhance the compound’s binding affinity and stability in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
- 2-(1-Amino-2-hydroxyethyl)-6-fluorophenol
- 2-(1-Amino-2-hydroxyethyl)-5-chlorophenol
Uniqueness
2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This positioning can lead to differences in binding affinity, stability, and overall efficacy in various applications .
Propriétés
Formule moléculaire |
C8H11ClFNO2 |
|---|---|
Poids moléculaire |
207.63 g/mol |
Nom IUPAC |
2-(1-amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride |
InChI |
InChI=1S/C8H10FNO2.ClH/c9-5-1-2-6(7(10)4-11)8(12)3-5;/h1-3,7,11-12H,4,10H2;1H |
Clé InChI |
DPQZVOINFPLYHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)O)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


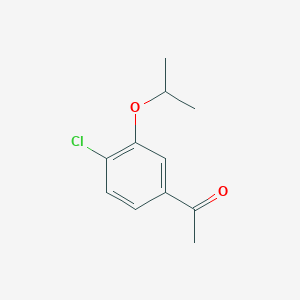
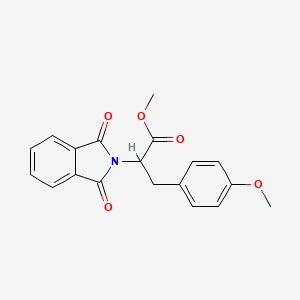

![2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)


![N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14780350.png)
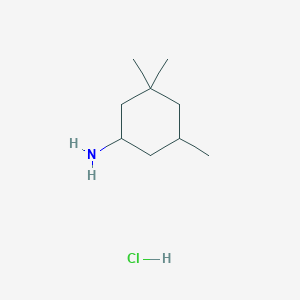
![2-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780371.png)
![6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene](/img/structure/B14780375.png)


